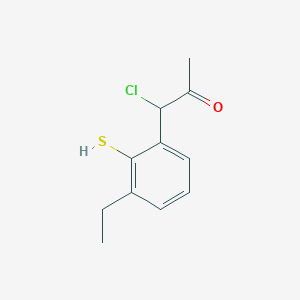
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety.
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-2-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethyl-2-mercaptophenylpropan-2-one
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is carried out at a temperature of 0-5°C to prevent side reactions.
Product: this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-Chloro-1-(3-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: Similar structure but with different positional isomerism.
1-Chloro-1-(2-ethyl-3-mercaptophenyl)propan-2-one: Another positional isomer with different chemical properties.
1-Chloro-1-(3-methyl-2-mercaptophenyl)propan-2-one: Similar compound with a methyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the positional and structural differences .
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-chloro-1-(3-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-5-4-6-9(11(8)14)10(12)7(2)13/h4-6,10,14H,3H2,1-2H3 |
Clave InChI |
JMGYUFXPURTNQC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
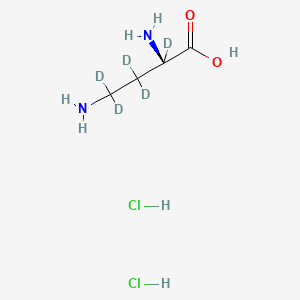
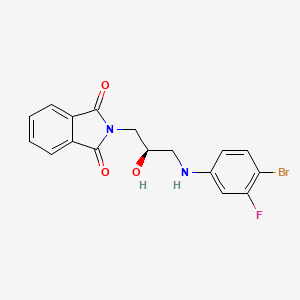
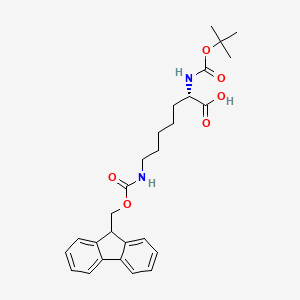
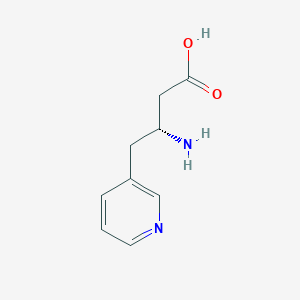
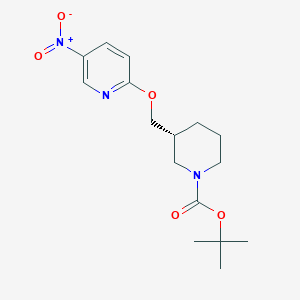
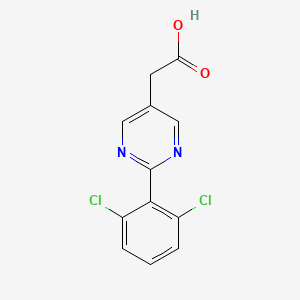
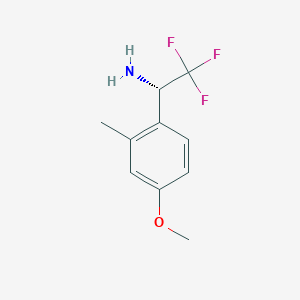
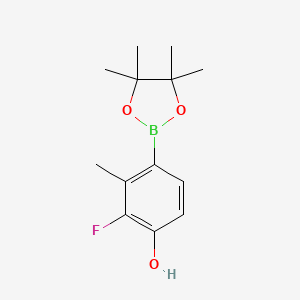
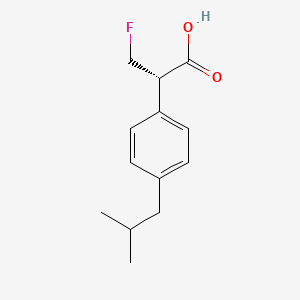
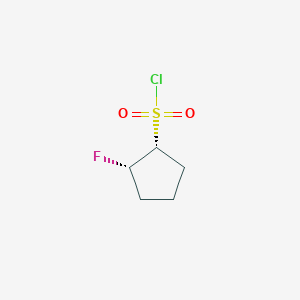
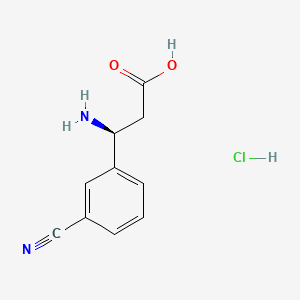
![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)
